Hatomasterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hatomasterol is an ergostanoid.
Scientific Research Applications
Isolation from Marine Sponge
- Finding : Hatomasterol was identified as a novel 5,19-cyclosterol in a study focusing on polyhydroxylated sterols isolated from the Okinawan sponge Stylissa sp. The structural determination was made through spectroscopic analysis and chemical conversion. This research highlights the exploration of marine organisms as sources of novel compounds with potential biomedical applications.
- Reference : Mitome et al., 2005
- Finding : this compound and related compounds were part of a 3D-QSAR study investigating their antitrypanosomal activity and cytotoxicity. The study revealed interesting insights into the structural factors influencing the antitrypanosomal potency and selectivity of these compounds. This indicates the potential application of this compound in developing treatments for trypanosomiasis.
- Reference : Nnadi et al., 2018
- Finding : In a study on Arabidopsis thaliana, a transcription factor HAT1 was found to mediate brassinosteroid repressed gene expression. While not directly about this compound, this study underlines the broader context of sterols and related compounds in plant growth and development, suggesting a potential area of research where this compound could be relevant.
- Reference : Zhang et al., 2014
Properties
Molecular Formula |
C28H46O3 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(1S,2S,5R,6R,9S,10S,11S,12S,13R,15S)-6-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-5-methylpentacyclo[11.4.1.01,13.02,10.05,9]octadecane-11,12,15-triol |
InChI |
InChI=1S/C28H46O3/c1-16(2)17(3)6-7-18(4)20-8-9-21-23-22(11-12-26(20,21)5)27-13-10-19(29)14-28(27,15-27)25(31)24(23)30/h6-7,16-25,29-31H,8-15H2,1-5H3/b7-6+/t17?,18-,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-/m1/s1 |
InChI Key |
CREDXYMKNYHUGY-DEEMEZQZSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@]45[C@]3(C4)CC[C@@H](C5)O)O)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C45C3(C4)CCC(C5)O)O)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C45C3(C4)CCC(C5)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.